Urinary Excretion Percentage: CPPA as the Predominant Felbamate Metabolite
In human subjects receiving felbamate, 3-carbamoyloxy-2-phenylpropionic acid (CPPA) accounts for 12–13% of the total drug-derived substances excreted in urine, making it a major urinary metabolite. This value is higher than that of MCF-glucuronide (11%) and atropaldehyde-derived mercapturates (6%) [1][2]. The combined fraction of parahydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate accounts for approximately 15% of the dose [3].
| Evidence Dimension | Urinary excretion percentage (relative to total drug-derived substances) |
|---|---|
| Target Compound Data | 12–13% |
| Comparator Or Baseline | MCF-glucuronide (11%), mercapturates (6%), combined hydroxyfelbamates (~15%) |
| Quantified Difference | CPPA is 1.1–1.2× the MCF-glucuronide fraction and 2.0–2.2× the mercapturate fraction |
| Conditions | Human urine samples collected 0–4 hours post-dose of felbamate; analysis by HPLC-MS and radioisotope tracing [1][2] |
Why This Matters
CPPA's quantitative predominance among characterized felbamate metabolites establishes it as the definitive analytical marker for felbamate exposure and metabolism studies, making it essential for method validation and reference standard procurement.
- [1] Adusumalli VE, Choi YM, Romanyshyn LA, Sparadoski RE Jr, Wichmann JK, Wong KK, Kucharczyk N, Sofia RD. Isolation and identification of 3-carbamoyloxy-2-phenylpropionic acid as a major human urinary metabolite of felbamate. Drug Metab Dispos. 1993 Jul-Aug;21(4):710-6. PMID: 8104132. View Source
- [2] Dieckhaus CM, Miller TA, Sofia RD, Macdonald TL. A mechanistic approach to understanding species differences in felbamate bioactivation: relevance to drug-induced idiosyncratic reactions. Drug Metab Dispos. 2000 Jul;28(7):814-22. PMID: 10859157. View Source
- [3] Wallace Pharmaceuticals Inc. Felbamate (Felbatol) FDA Package Insert. 2018. View Source
